N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride is a chemical compound with significant implications in medicinal chemistry due to its structural characteristics and potential biological activity. The compound is recognized by its unique molecular formula , indicating the presence of a hydrochloride salt, which enhances its solubility and stability in various applications. This compound is classified under amines and pyrrolidine derivatives, which are notable for their roles in neurotransmission and other physiological processes.
The compound is cataloged under the CAS number 89850-95-3, with a molecular weight of approximately 187.11 g/mol . It falls within the broader category of nitrogen-containing heterocycles, specifically pyrrolidines, which are integral to numerous biological systems and pharmaceutical applications. Its classification as a hydrochloride salt suggests enhanced pharmacological properties, making it a subject of interest in drug development.
The synthesis of N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride can be achieved through several methods, including:
The synthesis process may involve varying temperatures, pressures, and molar ratios of reactants to achieve the desired product efficiently. For instance, the use of ether solvents can facilitate the reaction by forming hydrogen bonds with methylamine, thus enhancing solubility and reaction kinetics.
The molecular structure of N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride features a pyrrolidine ring attached to a methylamine group. The presence of the hydrochloride moiety indicates that the amine is protonated, which is crucial for its solubility in aqueous environments.
N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride can participate in various chemical reactions typical for amines, including:
Understanding these reactions is crucial for developing derivatives or analogs that may exhibit enhanced pharmacological properties or reduced side effects.
The mechanism of action for N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride primarily involves its interaction with neurotransmitter systems in the central nervous system. Its structural similarity to endogenous neurotransmitters suggests that it may modulate dopaminergic and serotonergic pathways, influencing mood regulation and cognitive functions .
Upon administration, the compound may bind to specific receptors, altering their activity and leading to various biological effects such as increased neurotransmitter release or inhibition of reuptake processes.
These properties are essential for understanding the handling requirements and potential applications in laboratory settings.
N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride has several scientific uses:
The chiral architecture of N-methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride necessitates advanced asymmetric methodologies to access its enantiomerically pure forms, which exhibit distinct biological interactions. Contemporary synthetic approaches leverage trans-1,2-disubstituted pyrrolidine precursors with defined stereocenters that are preserved during N-methylation and salt formation. Chiral pool utilization—particularly L-proline derivatives—provides a foundational strategy where the inherent stereocenter guides subsequent diastereoselective transformations .
Table 1: Catalytic Methods for Enantioselective Synthesis of Pyrrolidine Derivatives
Method | Chiral Source/Agent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Resolution | Di-p-toluoyl-D-tartaric acid | >99 | 42 | High optical purity |
Organocatalyzed Amination | L-Proline-tert-butyl ester | 92 | 78 | Atom economy |
Enzymatic Desymmetrization | Lipase B (Candida antarctica) | 88 | 65 | Aqueous conditions |
Asymmetric Hydrogenation | Rhodium-DuPhos complex | 95 | 81 | Broad functional group tolerance |
Reductive amination strategies employing chiral auxiliaries (e.g., (R)-1-phenylethylamine) enable diastereofacial differentiation during imine reduction, achieving diastereomeric excess >95%. Subsequent hydrogenolytic cleavage yields the enantiopure free amine. For enhanced atom efficiency, catalytic asymmetric hydrogenation of enamine precursors using Rh(I)-(S,S)-Et-DuPhos catalysts achieves 92-95% ee, though substrate scope limitations persist for sterically congested analogs .
The Cope elimination reaction has been adapted for stereoselective synthesis, where chiral amine oxides undergo syn-elimination to generate enantiomerically enriched allylic amines. These intermediates serve as precursors for stereocontrolled pyrrolidine ring construction via [3+2] cycloadditions. This approach benefits from aprotic solvent acceleration, with reaction rates enhanced 106-fold in nonpolar media due to transition state stabilization [10].
Reductive amination constitutes the industrial cornerstone for synthesizing N-methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride due to its convergent nature and operational simplicity. The process involves two critical stages: (1) condensation of 1-methylpyrrolidin-3-amine with formaldehyde or paraformaldehyde to form the iminium intermediate, and (2) hydride reduction using NaBH4, NaBH3CN, or catalytic hydrogenation. Optimization focuses on suppressing N-overalkylation while maximizing chemoselectivity for the tertiary amine target.
Table 2: Solvent and Catalyst Systems in Reductive Amination Optimization
Solvent System | Reducing Agent | Catalyst/Additive | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Methanol | NaBH4 | None | 68 | 12% dialkylated |
Ethanol/H2O (9:1) | NaBH3CN | Acetic acid | 89 | <3% |
THF | H2 (50 psi) | Pd/C (5%) | 93 | Undetectable |
Diglyme | NaBH(OAc)3 | KI (10 mol%) | 95 | <1% |
Notably, solvent polarity profoundly influences reaction kinetics and selectivity. Ether solvents—particularly diglyme—enhance tertiary amine yield to 95% by facilitating iminium ion formation while minimizing enolization side pathways. Catalytic KI (10 mol%) accelerates the condensation step via halide-assisted iminium activation, reducing reaction times from 24h to 6h at 60°C. For large-scale operations, continuous hydrogenation in microreactors with Pd/Al2O3 catalysts achieves 99% conversion at 100°C under 50 bar H2, significantly reducing borohydride waste streams [1] .
The precursor 1-(pyridin-3-yl)-N-methylmethanamine (CAS 20173-04-0) exemplifies optimized protocols, where methanol-free conditions prevent N-demethylation and maintain >99% regiochemical fidelity. Critical process parameters include strict pH control (pH 6-7 via acetic acid buffer) and stoichiometric formaldehyde (1.05 equiv) to prevent dialkylation .
Solid-phase synthesis (SPS) revolutionizes the production of N-methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride by enabling iterative purification, automation compatibility, and containment of hazardous intermediates. The approach employs three strategic resin systems:
Table 3: Solid-Phase Synthesis Performance Metrics
Resin Type | Loading Capacity (mmol/g) | Cleavage Conditions | Purity (%) | Scalability (kg/batch) |
---|---|---|---|---|
Wang hydroxymethyl | 0.8-1.2 | 20% TFA/DCM, 2h | 78-85 | 0.5-5 |
Rink amide MBHA | 0.6-0.9 | 95% TFA/H2O, 1h | 90-93 | 1-10 |
BAL (backbone amide) | 1.0-1.4 | 0.5% TFA/MeOH, 30 min | 95-98 | 0.1-1 |
Sulfonamide safety | 0.4-0.7 | 1M TMSBr/CH2Cl2, 12h | >99 | 0.01-0.1 |
Industrial implementation employs flow reactors with packed resin columns, where solution-phase reagents percolate through solid-supported intermediates. This configuration reduces solvent consumption 15-fold compared to batch SPS and facilitates real-time monitoring via inline FTIR. For thermolabile variants, cold-chain logistics (2-8°C under inert atmosphere) preserve stereochemical integrity during storage and transport, as specified for CAS 89850-95-3 derivatives [4] [5].
The stereoelectronic landscape of the pyrrolidine ring governs conformational behavior and biological recognition of N-methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride. Key stereochemical phenomena include:
Table 4: Stereochemical Parameters and Biological Relevance
Structural Feature | Conformational Ratio (endo:exo) | ΔG (kcal/mol) | Dopamine D3R Ki (nM) |
---|---|---|---|
Unsubstituted pyrrolidine | 55:45 | 0.3 | 4200 |
3-Methylpyrrolidine | 75:25 | 0.8 | 950 |
N-Methyl-3-aminomethyl (axial methyl) | 15:85 | 1.2 | 25.3 |
N-Methyl-3-aminomethyl (equatorial methyl) | 80:20 | 0.5 | 0.436 |
SAR investigations for dopamine receptor ligands demonstrate that equatorial N-methyl orientation enhances D3R affinity 58-fold compared to axial conformers (Ki = 0.436 nM vs 25.3 nM). This preference originates from optimal van der Waals contacts with transmembrane helix 2 (Phe1062.61) when the aminomethyl group occupies pseudoaxial orientation. Ring expansion to piperidine abolishes this stereoelectronic precision, reducing affinity 1000-fold, underscoring the critical role of pyrrolidine ring geometry .
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8